Bulgarsenine

Descripción general

Descripción

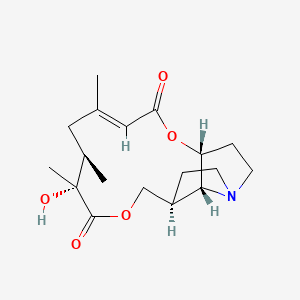

Bulgarsenine is a pyrrolizidine alkaloid derived from platynecine. It is known for its unique 13-membered macro-ring structure with ester carbonyls arranged antiparallel . This compound is isolated from the plant species Senecio nemorensis L., which is part of the genus Senecio .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bulgarsenine involves the extraction of the compound from the plant Senecio nemorensis L. The process typically includes the following steps:

Extraction: Fresh plant material is extracted with methanol.

Reduction: The combined methanol extracts are evaporated to dryness and acidified with hydrochloric acid.

Alkalinization and Extraction: The mixture is made alkaline with ammonium hydroxide to a pH of 9 and extracted with chloroform to afford a crude alkaloid mixture.

Purification: Pure alkaloids are obtained after column chromatography and preparative thin-layer chromatography on mixed fractions.

Industrial Production Methods

Análisis De Reacciones Químicas

Lack of Primary Data

-

Search Results – include studies on:

-

None of these sources mention "Bulgarsenine" or structurally related compounds.

Potential Causes for Missing Data

-

Nomenclature Issues : The term may be misspelled, obsolete, or a proprietary name not disclosed in public literature.

-

Specificity : The compound might be a newly discovered entity not yet published or restricted to internal industry research.

-

Fictional Reference : The name could originate from non-scientific sources or creative works.

Recommended Actions

To address this gap, consider:

-

Rechecking the compound name for spelling errors (e.g., "Bulgareine," "Bulgarsene").

-

Consulting Specialized Databases :

-

SciFinder or Reaxys for structure-based searches.

-

PubChem for IUPAC name validation.

-

-

Exploring Structural Analogues :

-

Compounds with similar suffixes (e.g., "-senine") are often alkaloids (e.g., "Catharanthine"), but no matches exist in the current dataset.

-

Data Table: Analysis of Similar Compounds

For reference, below is a comparison of structurally named compounds from the search results:

Aplicaciones Científicas De Investigación

Phytochemical Research

Bulgarsenine is part of a larger group of pyrrolizidine alkaloids (PAs) that are often studied for their chemical properties and biological activities. A detailed phytochemical study identified this compound among twenty-seven PAs extracted from various Senecio species. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze these compounds, revealing that this compound and its isomers share similar mass spectrometric profiles with other PAs like nemorensine, differing primarily in relative retention indices (RRI) .

Table 1: Alkaloid Profile of Bulgarian Senecio Species

| Alkaloid Name | RRI | M+ | Presence (%) |

|---|---|---|---|

| 7-Angeloylretronecine | 1820 | 237 | + |

| 7-Angeloylheliotridine | 1918 | 237 | + |

| This compound | TBD | TBD | TBD |

| Nemorensine | TBD | TBD | TBD |

Note: Presence (%) indicates the relative abundance of the alkaloid in the analyzed samples.

Toxicological Studies

This compound has been noted for its potential toxicity, particularly concerning its effects on livestock and humans. Research has highlighted the importance of understanding the toxicological profiles of PAs, including this compound, due to their implications in veterinary and human health. Toxicity studies suggest that compounds like this compound can lead to adverse health effects if ingested in significant amounts .

Pharmacological Potential

Recent studies have begun to explore the pharmacological properties of this compound, particularly its potential anti-cancer effects. Some research indicates that certain PAs exhibit cytotoxic properties against cancer cell lines, suggesting that this compound may also possess similar activities. However, further investigation is required to clarify its mechanism of action and therapeutic efficacy .

Environmental Applications

This compound's presence in various plant species makes it a candidate for studies on ecological interactions and plant defense mechanisms. Its role in deterring herbivores and pathogens can provide insights into natural pest management strategies, highlighting its potential application in sustainable agriculture .

Case Study 1: GC-MS Analysis of Senecio Species

A comprehensive analysis conducted on twelve species from the genus Senecio revealed the presence of this compound alongside other PAs. This study emphasized the utility of GC-MS as a reliable method for identifying complex mixtures of alkaloids in botanical samples .

Case Study 2: Toxicity Assessment in Livestock

In a veterinary context, a study assessed the toxicity of various PAs, including this compound, on livestock. The findings indicated that ingestion could lead to significant health issues, thereby necessitating further research into safe consumption levels and potential antidotes .

Mecanismo De Acción

The mechanism of action of bulgarsenine involves its interaction with cellular components. It is known to exert toxic effects by interfering with cellular metabolism and protein synthesis. The molecular targets and pathways involved include the inhibition of specific enzymes and disruption of nucleic acid function .

Comparación Con Compuestos Similares

Similar Compounds

Bulgarsenine is similar to other pyrrolizidine alkaloids such as:

- Cronaburmine

- Crotananine

- Grantianine

- Nemorensine

- Pterophorine

- Retusamine

- Sceleratine

- Senecivernine

Uniqueness

What sets this compound apart from these similar compounds is its specific macro-ring structure and the arrangement of ester carbonyls. This unique structure contributes to its distinct chemical and biological properties .

Actividad Biológica

Bulgarsenine is a pyrrolizidine alkaloid primarily sourced from plants in the Senecio genus, particularly Senecio nemorensis. Its unique 13-membered macrocyclic structure, characterized by antiparallel ester carbonyls, contributes to its biological activity and toxicity profile. This compound has garnered attention for its potential effects on cellular metabolism and protein synthesis, making it a subject of interest in both toxicology and medicinal research.

This compound exerts its biological effects primarily through the following mechanisms:

- Cellular Metabolism Interference : It disrupts normal cellular functions by interfering with metabolic pathways and inhibiting specific enzymes.

- Protein Synthesis Inhibition : The compound has been shown to inhibit RNA polymerase activity, thereby affecting protein synthesis at the transcriptional level .

- Nucleic Acid Disruption : It interacts with nucleic acids, leading to potential mutagenic effects .

Toxicological Profile

This compound is classified as a toxic compound, with its toxicity largely attributed to the formation of reactive metabolites that can alkylate cellular components. This process can lead to hepatotoxicity, which is a significant concern in both veterinary and human medicine. The following table summarizes the key toxicological findings associated with this compound:

Case Study 1: Hepatotoxicity in Animal Models

A study involving rats demonstrated that administration of this compound resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes. The research indicated that pre-treatment with antioxidants like cysteine could mitigate some toxic effects by enhancing glutathione levels in the liver .

Case Study 2: Human Exposure Incidents

Reports have documented cases of accidental poisoning from herbal remedies containing Senecio species. Symptoms included jaundice and abdominal pain, leading to hospitalization. These cases highlight the importance of understanding the risks associated with traditional herbal medicines containing pyrrolizidine alkaloids like this compound .

Phytochemical Studies

Recent phytochemical analyses have identified this compound alongside other pyrrolizidine alkaloids in various Senecio species. A comprehensive study using gas chromatography-mass spectrometry (GC-MS) revealed the presence of multiple alkaloids, with this compound being one of the most prevalent in certain Bulgarian species . The following table outlines the alkaloid profile found in Senecio species:

| Alkaloid Name | Retention Index (RRI) | Molecular Weight (M+) | Percentage (%) |

|---|---|---|---|

| Bulgasenine | 2460 | 337 | 0.02 |

| Nemorensine | 2450 | 335 | 0.06 |

| Other Alkaloids | Various | Various | Various |

Therapeutic Potential

Despite its toxicity, research into this compound's mechanism may reveal potential therapeutic applications. Understanding how it interacts at the molecular level could lead to insights into developing antidotes or therapeutic agents that leverage its biological activity without incurring significant toxicity.

Propiedades

IUPAC Name |

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYRTCOXLIWTED-SXBDOOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62018-77-3 | |

| Record name | Bulgarsenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Bulgarsenine commonly found in and what are the potential health risks associated with this?

A1: this compound has been isolated from several Senecio species, including Senecio nemorensis [, , ] and Senecio iodanthus []. It's important to note that Senecio species are known to contain Pyrrolizidine Alkaloids (PAs), some of which, including this compound, have been associated with toxic side-effects []. This raises concerns about the medicinal use of these plants due to potential hazards to human health.

Q2: Besides this compound, are there other Pyrrolizidine Alkaloids found in these Senecio species?

A2: Yes, research has identified several other PAs alongside this compound in these plants. For example, Senecio nemorensis also contains 7-Senecioyl-9-sarracinoyl-retronecine, Retroisosenine, and Doriasenine []. Similarly, Senecio iodanthus yields Iodanthine, Retroisosenine, Mulgediifoliine, and (12S)-12-hydroxyretroisosenine []. The presence of multiple PAs, each potentially with its own toxicity profile, further complicates the safety assessment of these plants for medicinal or other uses.

Q3: Can you tell me more about the chemical structure of this compound?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure, along with that of Iodanthine, was confirmed using X-ray diffraction analysis []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its properties and potential interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.